

Application Notes and Protocols for N-Methyllleucine Solid-Phase Peptide Synthesis (SPPS)

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Compound of Interest

Compound Name: *N-Methyllleucine*

Cat. No.: *B555345*

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These application notes provide a detailed guide for the solid-phase synthesis of peptides containing **N-Methyllleucine** (N-Me-Leu). The incorporation of N-methylated amino acids like N-Me-Leu can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and better oral bioavailability. However, the steric hindrance posed by the N-methyl group presents unique challenges during peptide synthesis, requiring optimized protocols for efficient coupling and minimal side reactions.

Challenges in N-Methyllleucine SPPS

The primary obstacle in synthesizing N-methylated peptides is the difficulty in forming the amide bond between a sterically hindered N-methylated amino group and the incoming activated amino acid. This can lead to:

- **Low Coupling Yields:** Incomplete reactions result in deletion sequences and a lower overall yield of the target peptide.
- **Racemization:** Harsh coupling conditions required to overcome steric hindrance can lead to the epimerization of the activated amino acid, compromising the stereochemical purity of the final peptide.^[1]

- Side Reactions: The formation of diketopiperazines is a common side reaction, particularly when proline or another N-methylated amino acid is loaded onto the resin.^[2]

To address these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.

Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for the successful incorporation of **N-Methyllleucine**. The following table summarizes the performance of commonly used coupling reagents for sterically hindered and N-methylated amino acid couplings.

Coupling Reagent	Activation Mechanism	Advantages	Disadvantages	Recommended Use
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Forms a highly reactive OAt-active ester.	High coupling efficiency, rapid reaction times. ^[2] ^[3]	Can cause racemization, especially with prolonged reaction times or in the presence of excess base. ^[1]	Recommended for difficult couplings, but reaction conditions must be carefully controlled to minimize racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Forms an OBt-active ester.	Good coupling efficiency, lower risk of racemization compared to HATU.	Generally less reactive than HATU.	A safer alternative to HATU when racemization is a concern.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)	Phosphonium salt-based activation.	Efficient coupling with minimal side reactions. Byproducts are less hazardous than those from BOP.	Can be less effective for the most sterically hindered couplings compared to HATU.	A good general-purpose coupling reagent for N-methylated amino acids.
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole)	Carbodiimide-based activation with an additive.	Cost-effective, low risk of racemization under non-basic conditions.	Slower reaction times compared to uronium/phosphonium reagents.	Suitable for couplings where racemization is a primary concern and longer reaction times are acceptable.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

Resin Selection and Loading of the First Amino Acid

- Resin: 2-Chlorotriyl chloride (2-CTC) resin is recommended to minimize diketopiperazine formation, especially if the C-terminal residue is **N-Methyllleucine** or Proline.
- Procedure:
 - Swell the 2-CTC resin in dichloromethane (DCM) for at least 30 minutes.
 - Dissolve Fmoc-N-Me-Leu-OH (2 equivalents relative to resin substitution) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
 - Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
 - To cap any unreacted chlorotriyl groups, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
 - Wash the resin sequentially with DCM, DMF, and finally DCM for storage.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

- Swell the peptide-resin in N,N-dimethylformamide (DMF).
- Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

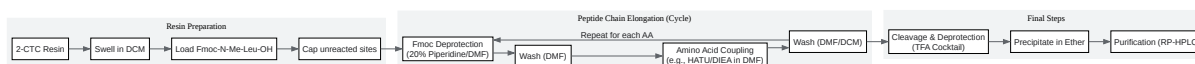
- Add DIEA (6 equivalents) to the solution to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature. A longer coupling time or double coupling may be necessary when coupling an amino acid onto the **N-Methyllleucine** residue.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the test will be negative for the N-methylated amine). The chloranil test can be used as an alternative.
- After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

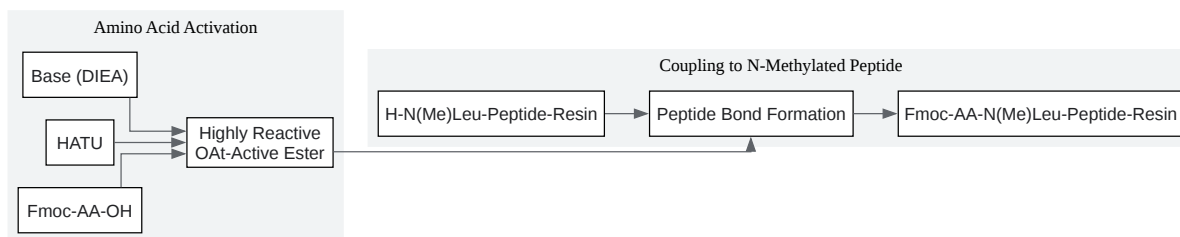
- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5). The choice of scavengers (like triisopropylsilane - TIS) is important to prevent side reactions with sensitive residues like Trp, Met, and Cys.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams



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Caption: General workflow for **N-Methyllucine** Solid-Phase Peptide Synthesis (SPPS).



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Caption: Activation and coupling mechanism using HATU for **N-Methyllucine** SPPS.

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